molecular formula C15H11BrClN3O2S B2813695 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1097884-88-2

4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B2813695
CAS RN: 1097884-88-2
M. Wt: 412.69
InChI Key: MZWFAELZWSNCLQ-UHFFFAOYSA-N
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Description

4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBTA is a member of the triazole family of compounds and is known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacterial and fungal strains. In vivo studies have shown that this compound exhibits antitumor activity in animal models.

Advantages and Limitations for Lab Experiments

4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, making it easy to handle in the lab. However, one of the limitations of this compound is its low water solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole. One area of research is the development of more potent analogs of this compound for use in cancer treatment. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of other diseases. Additionally, the use of this compound in combination with other drugs for cancer treatment is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been shown to exhibit potent antitumor, antibacterial, and antifungal activity, and it has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole involves the reaction of 4-bromobenzenesulfonyl chloride, 2-chlorobenzaldehyde, and 5-methyl-1H-1,2,3-triazole under appropriate reaction conditions. The reaction is typically carried out in the presence of a catalyst and a solvent, and the product is obtained after purification. The synthesis of this compound has been reported in several research papers, and the yields obtained have varied from 40% to 75%.

Scientific Research Applications

4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit antibacterial and antifungal activity.

properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-1-(2-chlorophenyl)-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O2S/c1-10-15(23(21,22)12-8-6-11(16)7-9-12)18-19-20(10)14-5-3-2-4-13(14)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFAELZWSNCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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